

Introduction: The Critical Role of Purity for a Key Synthetic Intermediate

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Compound of Interest

Compound Name: *Ethyl 5-chloro-2-methylnicotinate*

CAS No.: 868636-76-4

Cat. No.: B1394550

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Ethyl 5-chloro-2-methylnicotinate is a substituted pyridine derivative that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. As an intermediate, its purity is not merely a quality metric; it is a foundational pillar that dictates the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). The presence of unwanted substances can lead to the formation of toxic byproducts, reduce the yield of subsequent synthetic steps, and introduce significant challenges during regulatory submission. [\[1\]](#)

This guide provides a comprehensive framework for the purity analysis of **Ethyl 5-chloro-2-methylnicotinate**, grounded in established analytical principles and regulatory expectations. We will explore the necessary analytical techniques, from chromatographic separation to spectroscopic identification, explaining the causality behind methodological choices to ensure robust and reliable results for researchers, scientists, and drug development professionals.

Regulatory Framework: Adherence to Global Standards

The analysis of any compound intended for pharmaceutical use is governed by stringent international guidelines. The International Council for Harmonisation (ICH) provides a unified standard for the European Union, Japan, and the United States.^[2] Key guidelines that form the basis of our analytical strategy include:

- ICH Q3A (R2): Impurities in New Drug Substances.^{[3][4]}
- ICH Q3C (R9): Guidelines for Residual Solvents.^{[3][5]}
- ICH Q3D (R2): Guidelines for Elemental Impurities.^[3]
- ICH M7 (R2): Assessment and Control of Mutagenic Impurities.^{[3][5]}

These guidelines establish thresholds for reporting, identification, and qualification of impurities, ensuring that the final drug product is safe for patient consumption.^{[1][2]} Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) enforce these standards.^{[2][3]}

Characterizing the Analyte: Physicochemical Properties

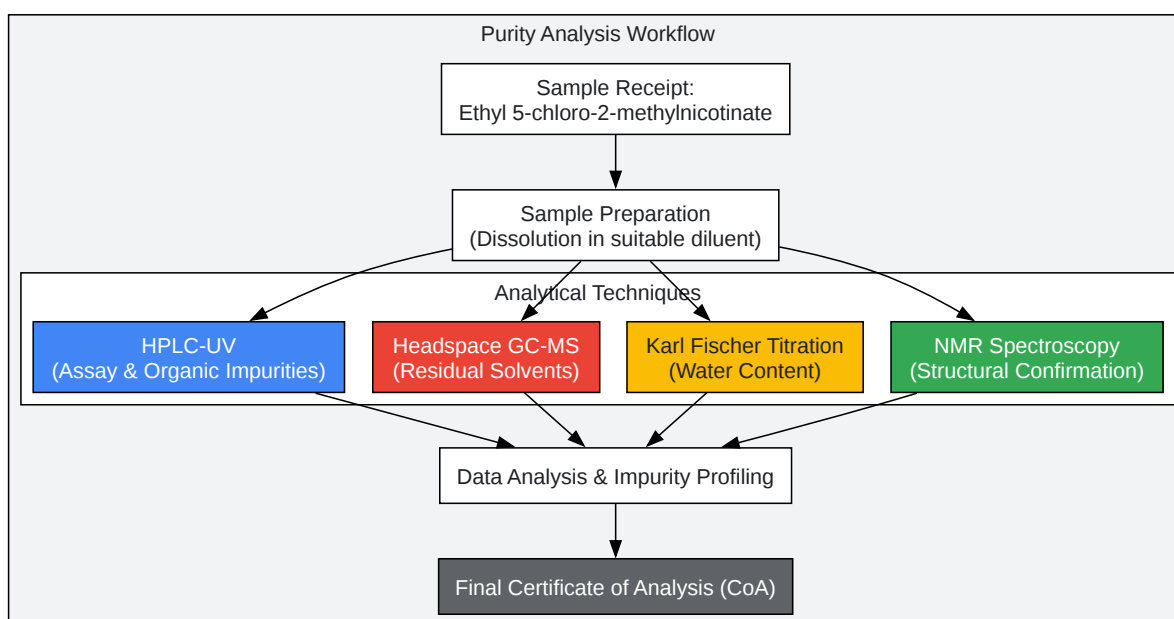
A thorough understanding of the analyte's properties is essential for method development.

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ CINO ₂	Inferred from structure
Molecular Weight	199.63 g/mol	Inferred from formula
Appearance	Likely a solid or oil	[6]
Solubility	Sparingly soluble in water; soluble in organic solvents like acetonitrile, methanol.	[6]
UV Chromophore	Yes, the substituted pyridine ring absorbs UV light.	Inferred from structure

The presence of a UV-absorbing chromophore makes High-Performance Liquid Chromatography (HPLC) with UV detection an ideal primary technique for quantifying the main component and related organic impurities. Its solubility profile guides the selection of appropriate diluents for sample preparation and mobile phases for chromatography.

Core Analytical Workflow for Purity Determination

A multi-faceted approach is required to build a comprehensive purity profile. No single technique can identify and quantify all potential impurities. The following workflow represents a robust strategy for the complete analysis of **Ethyl 5-chloro-2-methylnicotinate**.



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Caption: High-level workflow for the purity analysis of a pharmaceutical intermediate.

Chromatographic Methods: Separating and Quantifying Components

Chromatography is the cornerstone of purity analysis, allowing for the separation of the main compound from its impurities.

High-Performance Liquid Chromatography (HPLC) for Organic Impurities and Assay

HPLC is the primary method for quantifying the purity (assay) of **Ethyl 5-chloro-2-methylnicotinate** and detecting non-volatile organic impurities.[2] A stability-indicating reverse-phase HPLC (RP-HPLC) method is essential to separate the main peak from any potential degradants or process-related impurities.[7]

Causality Behind Method Choices:

- **Column:** A C18 stationary phase is selected for its versatility and effectiveness in retaining moderately polar to non-polar compounds like our target analyte through hydrophobic interactions.
- **Mobile Phase:** A gradient of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is used. The gradient allows for the elution of impurities with a wide range of polarities, ensuring that both early and late-eluting compounds are captured.
- **Detector:** A UV detector is chosen because the pyridine ring in the molecule is a strong chromophore, providing high sensitivity. Detection at a wavelength around 250-270 nm is typically effective for such structures.[8]

Detailed Experimental Protocol: RP-HPLC

- **Instrumentation:** HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
- **Column:** C18, 250 mm x 4.6 mm, 5 μ m particle size.

- Mobile Phase A: 0.02 M Potassium Phosphate Monobasic in water, pH adjusted to 3.0 with phosphoric acid.
- Mobile Phase B: Acetonitrile.
- Gradient Elution:

Time (min)	% Mobile Phase B
0	30
25	80
30	80
31	30

| 35 | 30 |

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 265 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[\[7\]](#)[\[9\]](#)[\[10\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Residual solvents are organic volatile chemicals used in the synthesis of drug substances.[\[2\]](#) Their levels must be controlled and monitored as outlined in the ICH Q3C guidelines.[\[5\]](#)

Headspace Gas Chromatography (HS-GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the standard technique.[9][11]

Causality Behind Method Choices:

- **Headspace Injection:** This technique is ideal for analyzing volatile compounds in a non-volatile matrix. The sample is heated in a sealed vial, and only the vapor phase (containing the volatile solvents) is injected into the GC, preventing contamination of the system with the non-volatile analyte.
- **Stationary Phase:** A DB-624 or equivalent column is often used for residual solvent analysis due to its selectivity for a wide range of common organic solvents.[9]
- **Detector:** Mass Spectrometry (MS) is highly specific and sensitive, allowing for positive identification of unknown volatile impurities based on their mass spectra, which is superior to the less specific FID.[12][13]

Detailed Experimental Protocol: Headspace GC-MS

- **Instrumentation:** GC-MS system equipped with a headspace autosampler.
- **Column:** DB-624, 30 m x 0.25 mm ID, 1.4 μm film thickness.
- **Carrier Gas:** Helium at a constant flow of 1.2 mL/min.
- **Oven Program:**
 - Initial Temperature: 40 $^{\circ}\text{C}$, hold for 5 minutes.
 - Ramp: 10 $^{\circ}\text{C}/\text{min}$ to 220 $^{\circ}\text{C}$.
 - Hold: 5 minutes at 220 $^{\circ}\text{C}$.
- **Injector Temperature:** 230 $^{\circ}\text{C}$.
- **MS Transfer Line Temperature:** 240 $^{\circ}\text{C}$.
- **MS Ion Source Temperature:** 230 $^{\circ}\text{C}$.

- MS Mode: Scan mode (e.g., m/z 35-350) for identification.
- Headspace Parameters:
 - Vial Equilibration Temperature: 80 °C.
 - Vial Equilibration Time: 20 minutes.
- Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or DMF) that does not interfere with the analytes of interest. Seal the vial immediately.

Spectroscopic and Other Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are unparalleled for structural confirmation of the main component and for identifying and quantifying impurities without the need for reference standards (qNMR), provided the structures are known.^[14] The chemical shifts and coupling constants provide a unique fingerprint of the molecule.^{[15][16]}

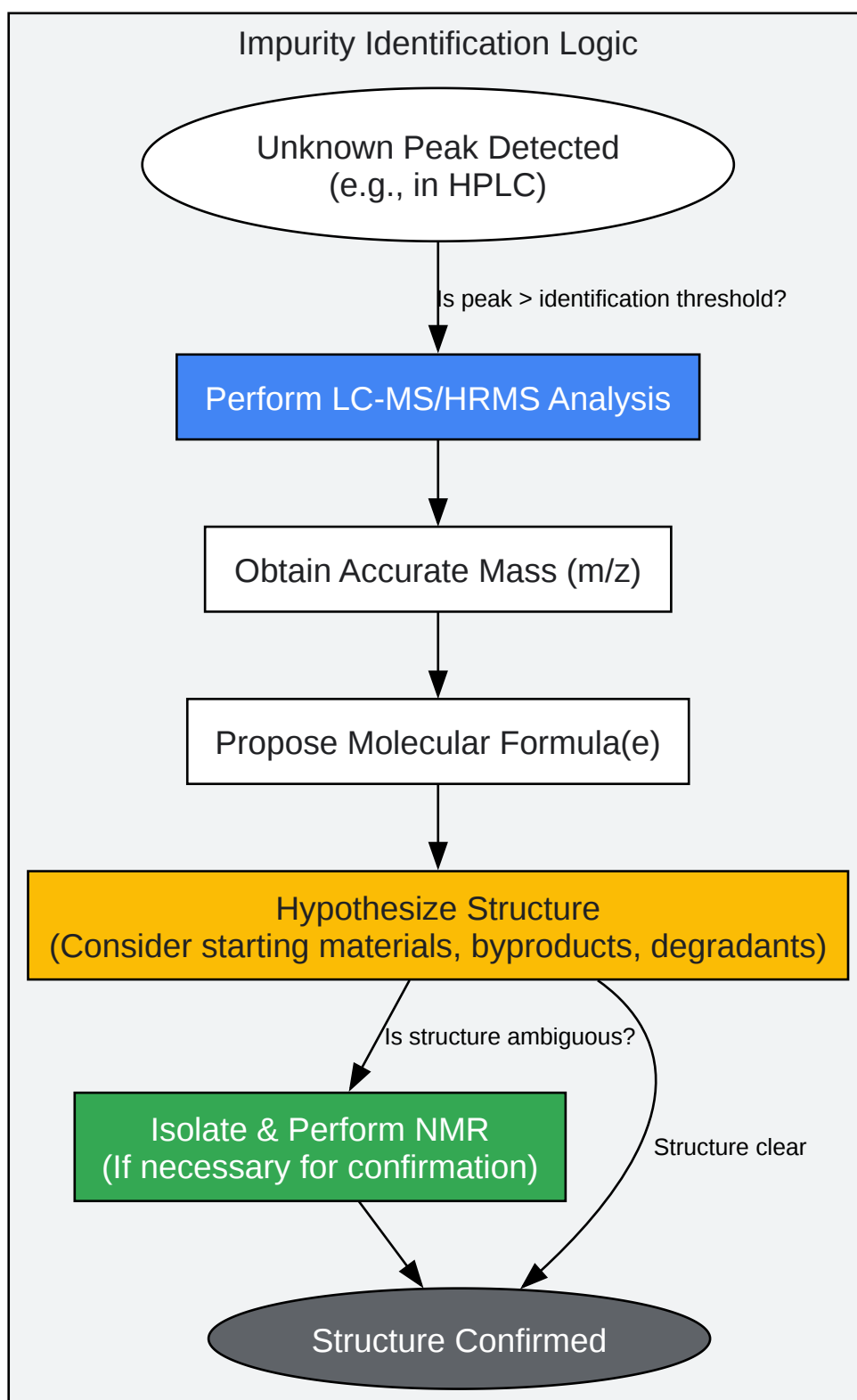
Protocol Outline:

- Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Analyze the spectra for expected peaks corresponding to the ethyl, methyl, and pyridine ring protons and carbons.
- Look for unexpected signals that may indicate the presence of impurities. For example, a signal for a carboxylic acid proton (~10-12 ppm) could indicate hydrolysis back to the parent acid.

Mass Spectrometry (MS) for Structural Elucidation

When coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for identifying unknown impurities.^[17] It provides the mass-to-charge ratio (m/z) of an impurity, which is a

critical piece of information for deducing its molecular formula and structure. High-resolution mass spectrometry (HRMS) can provide mass accuracy within a few parts per million (ppm), significantly narrowing down the possible elemental compositions.



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Caption: Decision tree for the structural elucidation of unknown impurities.

Karl Fischer Titration for Water Content

Water is not a process impurity but can affect the stability and assay calculation of a substance. Karl Fischer titration is the gold standard for determining water content with high accuracy and precision.

Protocol Outline:

- Use a volumetric or coulometric Karl Fischer titrator.
- Standardize the titrant with a known water standard.
- Accurately weigh the sample and introduce it into the titration vessel containing an appropriate solvent (e.g., anhydrous methanol).
- Titrate to the endpoint. The instrument will calculate the percentage of water (w/w).

Summary of Potential Impurities

The following table summarizes the types of impurities that may be encountered and the primary analytical technique for their detection.

Impurity Category	Potential Examples	Primary Analytical Technique
Organic Impurities	Starting materials (e.g., 5-chloro-2-methylnicotinic acid), reaction byproducts, isomers, degradation products.	HPLC-UV/DAD, LC-MS
Residual Solvents	Ethanol, Ethyl Acetate, Toluene, Hexane, etc. (from synthesis and purification).	Headspace GC-MS
Inorganic Impurities	Catalysts (e.g., Palladium, Nickel), inorganic salts.	Inductively Coupled Plasma (ICP-MS/OES)
Water	Absorbed moisture from the atmosphere.	Karl Fischer Titration

Conclusion

The purity analysis of **Ethyl 5-chloro-2-methylnicotinate** is a comprehensive process that relies on the strategic application of orthogonal analytical techniques. A robust purity assessment, built on a foundation of HPLC, GC-MS, and spectroscopic methods, is indispensable for ensuring the quality and safety of the final pharmaceutical products derived from this key intermediate. By understanding the causality behind each experimental choice and adhering to global regulatory standards, scientists can generate a reliable and complete purity profile, facilitating a smooth drug development and approval process.

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